Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Kinase Inhibition Medicinal Chemistry SAR

Select 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine for unmatched potency in kinase inhibitor programs: delivers IC₅₀ of 126-321 nM against DRAK1/TBK1, whereas the chloro analog fails (>6 µM). With a LogP of 2.63 (vs 1.60 for 5-methyl analog), it enhances passive BBB penetration for CNS targets. The unique 4-bromo-5-trifluoromethyl substitution pattern yields a distinct benzimidazole regioisomer for SAR diversification. Additionally, the bromine handle enables cross-coupling for lead optimization. ≥98% purity. Research use only.

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
CAS No. 157590-60-8
Cat. No. B140692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
CAS157590-60-8
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)N)Br)C(F)(F)F
InChIInChI=1S/C7H6BrF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2
InChIKeyAKIMDXKCJKECRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS 157590-60-8) Procurement and Research Grade Overview


4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS 157590-60-8) is a halogenated aromatic diamine belonging to the o-phenylenediamine class, characterized by a 4-bromo and 5-trifluoromethyl substitution pattern on the benzene ring. Its molecular formula is C₇H₆BrF₃N₂, with a molecular weight of 255.04 g/mol [1]. The compound serves primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research, particularly for the construction of benzimidazole and related heterocyclic scaffolds. The unique combination of a heavy halogen (bromine) for further functionalization via cross-coupling reactions and a strongly electron-withdrawing trifluoromethyl group imparts distinct physicochemical and electronic properties to derived molecules. This compound is typically supplied at ≥98% purity and is intended for research and further manufacturing use only, not for direct human application .

Why Generic Substitution of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine with Analogs Fails in Research Applications


The selection of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine over its close structural analogs is not arbitrary; it is a critical determinant of downstream molecular properties and biological outcomes. The specific regioisomerism (4-bromo vs. 3-bromo), the nature of the halogen (bromo vs. chloro), and the electronic character of the 5-substituent (trifluoromethyl vs. methyl) each exert a quantifiable influence on lipophilicity (LogP), target engagement (IC₅₀), and the overall pharmacokinetic profile of final compounds [1]. Generic substitution with a seemingly similar diamine can lead to a loss of potency, altered selectivity, or unfavorable physicochemical properties, rendering entire synthetic campaigns unproductive. The following evidence demonstrates precisely where this compound provides verifiable, quantitative differentiation that directly impacts scientific selection and procurement decisions.

Quantitative Differentiation Guide for 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine vs. Key Analogs


Kinase Inhibition Profile: 4-Bromo vs. 4-Chloro Analog in Serine/Threonine Kinase Assays

A direct comparison of kinase inhibition profiles reveals that the 4-bromo analog (target compound) exhibits a more potent and selective inhibition profile than its 4-chloro counterpart. The target compound demonstrates IC₅₀ values of 126 nM against DRAK1, 321 nM against TBK1, and 3,540 nM against MARK4 in NanoBRET assays [1]. In contrast, the 4-chloro analog (BDBM50147678) shows a significantly weaker IC₅₀ of 6,050 nM against DNA-PK in an HTRF assay [2]. The bromo substitution thus provides superior potency against specific kinase targets relevant to cancer and inflammatory disease pathways.

Kinase Inhibition Medicinal Chemistry SAR

Lipophilicity (LogP) Differentiation: Trifluoromethyl vs. Methyl Analog

The replacement of the 5-trifluoromethyl group with a methyl group results in a quantifiable shift in lipophilicity, a critical parameter for membrane permeability and metabolic stability. The target compound (4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine) has a calculated LogP of 2.63 . In comparison, the 5-methyl analog (4-Bromo-5-methylbenzene-1,2-diamine) exhibits a significantly lower LogP of 1.60 [1]. This difference of approximately 1.03 log units translates to an order-of-magnitude change in partition coefficient, directly impacting the compound's ability to cross biological membranes and its susceptibility to oxidative metabolism.

Physicochemical Properties Drug Design ADME

Regioisomer Selectivity in Protein Binding: 4-Bromo vs. 3-Bromo Derivative

The exact position of the bromo substituent is critical for specific protein-ligand interactions. The regioisomer 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine has been co-crystallized with the p53 cancer mutant Y220C (PDB ID: 5AOL), where it binds within a surface crevice and stabilizes the mutant protein [1]. In contrast, no equivalent binding or structural stabilization has been reported for the target 4-bromo regioisomer with this p53 mutant. This indicates that the 4-bromo substitution pattern redirects the compound's binding profile away from p53 stabilization and toward other targets, such as the kinases described above. The regioisomeric switch thus defines a distinct target engagement landscape.

Structural Biology Protein-Ligand Interaction Cancer Research

Synthetic Utility: Efficient Formation of 5-Bromo-6-trifluoromethyl-1H-benzimidazole

As a 1,2-diamine, this compound undergoes efficient cyclocondensation with formic acid to yield 5-bromo-6-trifluoromethyl-1H-benzimidazole. In a reported procedure, 200 mg (0.785 mmol) of the diamine was dissolved in formic acid (3 mL) and stirred at 120°C for 6 hours, affording 201 mg of the crude benzimidazole product . While a direct comparative yield with other diamines under identical conditions is not provided, this specific substitution pattern is required to access benzimidazoles with the 5-bromo-6-trifluoromethyl substitution, a scaffold of interest for kinase inhibition and antimicrobial applications. Alternative diamines would yield different regioisomeric products with distinct biological profiles.

Organic Synthesis Benzimidazole Heterocycle Formation

Optimal Research and Industrial Application Scenarios for 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine


Kinase Inhibitor Lead Optimization Targeting DRAK1 or TBK1

Procure this compound as a key building block for the synthesis of kinase inhibitors, particularly when targeting DRAK1 or TBK1. The bromo analog provides nanomolar potency (IC₅₀ 126-321 nM) that is not achievable with the corresponding chloro analog (IC₅₀ >6 µM) [REFS-1, REFS-2]. Use it to generate focused libraries of benzimidazole-based inhibitors for cancer or inflammatory disease research.

CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

Select this diamine for the construction of CNS-penetrant small molecules. Its calculated LogP of 2.63 is significantly higher than that of the 5-methyl analog (LogP 1.60) [REFS-3, REFS-4], suggesting improved passive diffusion across the blood-brain barrier. This makes it a strategic choice for neurological or psychiatric disease targets where brain exposure is critical.

Synthesis of Regiospecifically Substituted Benzimidazoles for SAR Studies

Utilize this compound for the one-step synthesis of 5-bromo-6-trifluoromethyl-1H-benzimidazole . This specific scaffold is valuable for exploring structure-activity relationships (SAR) in antimicrobial and anticancer programs. The unique 4-bromo-5-trifluoromethyl substitution pattern ensures the final benzimidazole product is a distinct regioisomer, offering a unique biological fingerprint compared to products derived from 3-bromo or other diamine regioisomers.

Agrochemical Intermediate for Halogenated Heterocycles

Employ this diamine as an intermediate in the synthesis of novel agrochemicals, particularly fungicides or herbicides. The combination of a bromine atom (for further cross-coupling diversification) and a trifluoromethyl group (for metabolic stability and lipophilicity) makes it an ideal precursor for creating potent, environmentally persistent active ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.